3-Hydroxypyrazine-2-carbonitrile
Overview
Description
“3-Hydroxypyrazine-2-carbonitrile” is a chemical compound with the molecular formula C5H3N3O . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “3-Hydroxypyrazine-2-carbonitrile” involves a four-step process: amidation, nitrification, reduction, and fluorination . An improved and commercially viable process for the preparation of Favipiravir using 6-fluoro-3-hydroxypyrazine-2-carbonitrile ammonia salt has been reported .
Molecular Structure Analysis
The molecule is almost planar and the intramolecular O−H ••• O hydrogen bond makes a 6-member ring . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
In the key synthetic reaction, 3,6-dichloropyrazine-2-carbonitrile was reacted sequentially, in one pot, with KF and 30% H2O2 to give favipiravir as colorless crystals, with a 60% yield for this final step of the synthesis .
Physical And Chemical Properties Analysis
The compound has an average mass of 121.097 Da and a monoisotopic mass of 121.027611 Da . More detailed physical and chemical properties may be available in specific databases or safety data sheets .
Scientific Research Applications
Antiviral Drug Synthesis
3-Hydroxypyrazine-2-carbonitrile: is a key intermediate in the synthesis of Favipiravir , a modern antiviral drug . Favipiravir has shown efficacy against a wide range of RNA viruses, including influenza A, B, and C, as well as more recent threats like the Zika and Ebola viruses . The compound’s role in the synthesis of Favipiravir highlights its importance in the development of treatments for viral infections.
Influenza Treatment Research
The compound’s derivative, 6-Fluoro-3-hydroxypyrazine-2-carbonitrile , has been utilized in the development of treatments for type-A influenza virus, including H1N1 and bird flu . Research into its effectiveness against these viruses could lead to significant advancements in influenza therapy.
COVID-19 Pandemic Response
During the COVID-19 pandemic, Favipiravir, synthesized using 3-Hydroxypyrazine-2-carbonitrile , was explored as a potential treatment option . Its ability to inhibit RNA-dependent RNA polymerase made it a candidate for suppressing the SARS-CoV-2 virus.
Broad-Spectrum Antiviral Activity
Studies have indicated that Favipiravir, and by extension 3-Hydroxypyrazine-2-carbonitrile , may be effective against a variety of other viruses, such as Arenavirus, Yellow Fever virus, West Nile virus, and hand-foot-mouth disease virus . This broad-spectrum activity makes it a valuable compound in antiviral research.
Pharmaceutical Process Improvement
The synthesis of Favipiravir from 3-Hydroxypyrazine-2-carbonitrile represents an improved and commercially viable process . This has implications for the pharmaceutical industry, where process efficiency and cost-effectiveness are crucial.
Resistance Barrier Research
The high barrier to the development of resistant viral strains when using Favipiravir suggests that 3-Hydroxypyrazine-2-carbonitrile could play a role in researching resistance mechanisms . Understanding how viruses develop resistance to drugs is vital for creating long-lasting treatments.
Environmental Research Applications
While specific environmental applications were not detailed in the search results, the unique chemical structure and biological activity of 3-Hydroxypyrazine-2-carbonitrile make it a promising candidate for environmental research. Its potential for studying environmental impacts of antiviral drugs could be an area of future exploration.
Industrial Applications
The compound’s unique properties also suggest potential for various industrial applications. While the exact applications are not specified, its role in drug development indicates possible uses in chemical synthesis and material science.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-1H-pyrazine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-3-4-5(9)8-2-1-7-4/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCUCJMNMLUNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512809 | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81411-78-1 | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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